molecular formula C12H16NO4S- B1588272 Boc-D-2-thienylalanine CAS No. 78452-55-8

Boc-D-2-thienylalanine

Cat. No. B1588272
CAS RN: 78452-55-8
M. Wt: 270.33 g/mol
InChI Key: OJLISTAWQHSIHL-SECBINFHSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-D-2-thienylalanine (Boc-D-Tyr-OH) is a synthetic amino acid that is used in the field of biochemistry and molecular biology. It is an important building block for the synthesis of peptides and proteins and has been used in a variety of scientific research applications.

Scientific Research Applications

1. Applications in Peptide Science

Protected enantiopure 2-pyrrolylalanine, an analog of Boc-D-2-thienylalanine, has been synthesized for application in peptide science. This compound serves as an electron-rich arylalanine (histidine) analog with π-donor capability. It has been used in peptide chemistry, demonstrating the ability to form unique peptide structures and influencing prolyl amide isomer equilibrium (Doerr & Lubell, 2012).

2. Synthesis of Vasopressin Analogs

Boc-D-2-thienylalanine has been utilized in the synthesis of new vasopressin analogs. These analogs show potential in medical applications due to their biological activity. The synthesis process typically involves a Boc strategy and demonstrates the adaptability of Boc-D-2-thienylalanine in forming peptide bonds (Slaninová et al., 1995).

3. Involvement in Self-Assembly Processes

The compound has been studied for its role in the self-assembly of peptides. For instance, a designed amyloid peptide containing the functional thienylalanine unit has been investigated for its self-assembling properties in aqueous solutions. This research highlights the potential of Boc-D-2-thienylalanine in understanding protein and peptide self-assembly processes (Hamley et al., 2010).

4. Use in Molecular Self-Assembly and Crystal Engineering

Boc-D-2-thienylalanine derivatives have been explored in the field of molecular self-assembly and crystal engineering. This includes understanding the molecular aggregation in crystals and developing new strategies in crystal engineering. These studies provide insights into the intermolecular interactions and their role in self-assembly, crucial for developing new materials (Rajalakshmi et al., 2014).

5. Large-Scale Synthesis for Pharmaceutical Applications

Boc-D-2-thienylalanine has been synthesized on a large scale for use as a pharmaceutical intermediate. This demonstrates its potential in drug development, highlighting the importance of synthesizing non-natural amino acids for improved pharmacokinetic characteristics (Fox et al., 2011).

properties

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-thiophen-2-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4S/c1-12(2,3)17-11(16)13-9(10(14)15)7-8-5-4-6-18-8/h4-6,9H,7H2,1-3H3,(H,13,16)(H,14,15)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJLISTAWQHSIHL-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CS1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=CS1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-D-2-thienylalanine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Boc-D-2-thienylalanine
Reactant of Route 2
Reactant of Route 2
Boc-D-2-thienylalanine
Reactant of Route 3
Reactant of Route 3
Boc-D-2-thienylalanine
Reactant of Route 4
Reactant of Route 4
Boc-D-2-thienylalanine
Reactant of Route 5
Boc-D-2-thienylalanine
Reactant of Route 6
Boc-D-2-thienylalanine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.